N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized by scientists at Merck & Co. in the late 1990s as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been widely studied for its pharmacological properties and potential therapeutic applications.
Wirkmechanismus
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide acts as a selective antagonist of the dopamine D4 receptor, which is primarily found in the prefrontal cortex and limbic system of the brain. By blocking the action of dopamine at this receptor, this compound is thought to modulate the activity of these brain regions, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of dopamine and other neurotransmitters in the brain, leading to changes in neuronal activity and behavior. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments is its high selectivity for the dopamine D4 receptor, which allows researchers to study the specific effects of this receptor on behavior and cognition. However, one limitation of using this compound is that it may have off-target effects on other receptors or systems in the brain, which could complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide and its therapeutic applications. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of psychiatric disorders. Another area of interest is the development of more selective and potent dopamine D4 receptor antagonists, which could have improved efficacy and fewer off-target effects. Finally, there is growing interest in the role of the dopamine D4 receptor in the regulation of social behavior and cognition, and this compound may be a useful tool for investigating these processes.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves several steps, starting with the reaction of 2,4-dimethoxybenzylamine with 4-chloro-3-nitrobenzoic acid to form a nitrobenzamide intermediate. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst, followed by reaction with 1H-imidazole-1-carboxaldehyde to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of substance abuse and addiction.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-7-8-17(18(11-16)25-2)21-19(23)15-5-3-14(4-6-15)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPTINFLWBFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.